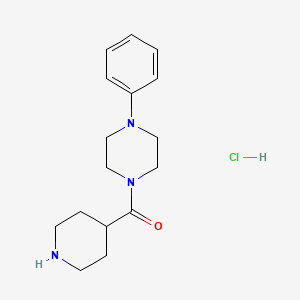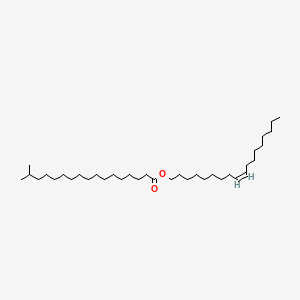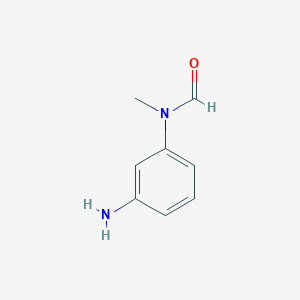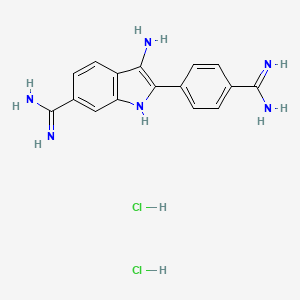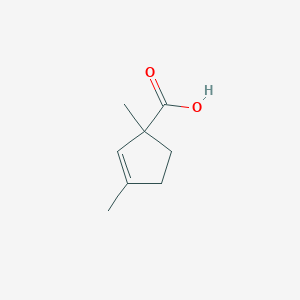
2,3-Dimethylbenzothiophene sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylbenzothiophene sulfoxide is an organosulfur compound with the molecular formula C₁₀H₁₀OS and a molecular weight of 178.251 g/mol . It is a derivative of benzothiophene, characterized by the presence of two methyl groups at the 2 and 3 positions and a sulfoxide functional group.
Preparation Methods
The synthesis of 2,3-Dimethylbenzothiophene sulfoxide can be achieved through various methods. One common approach involves the oxidation of 2,3-dimethylbenzothiophene using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) in acetonitrile . This method is efficient and yields high amounts of the desired sulfoxide. Industrial production methods often involve continuous-flow processes, which allow for the scalable and efficient production of the compound .
Chemical Reactions Analysis
2,3-Dimethylbenzothiophene sulfoxide undergoes several types of chemical reactions, including:
Reduction: It can be reduced back to 2,3-dimethylbenzothiophene using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The sulfoxide group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include mCPBA for oxidation and LiAlH₄ for reduction. The major products formed from these reactions are the corresponding sulfone and the parent thiophene compound.
Scientific Research Applications
2,3-Dimethylbenzothiophene sulfoxide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a ligand in metal coordination complexes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-containing biomolecules.
Mechanism of Action
The mechanism by which 2,3-Dimethylbenzothiophene sulfoxide exerts its effects involves the interaction of the sulfoxide group with various molecular targets. The sulfoxide group can act as an electron donor or acceptor, facilitating redox reactions and coordination with metal ions. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
2,3-Dimethylbenzothiophene sulfoxide can be compared with other similar
Properties
CAS No. |
70445-88-4 |
|---|---|
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
2,3-dimethyl-1-benzothiophene 1-oxide |
InChI |
InChI=1S/C10H10OS/c1-7-8(2)12(11)10-6-4-3-5-9(7)10/h3-6H,1-2H3 |
InChI Key |
SYRBKZYSIYJRJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(S(=O)C2=CC=CC=C12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


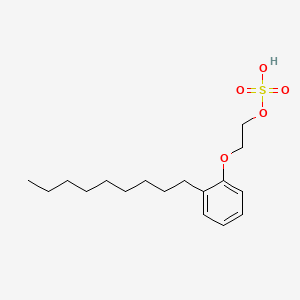
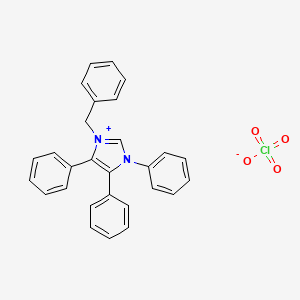
![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
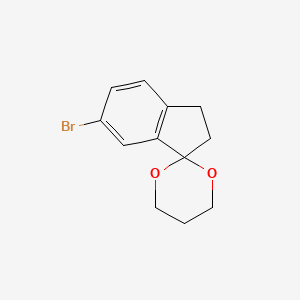
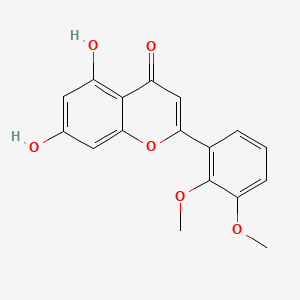
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-propylpentoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13789580.png)
![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)
